4-Methylpentanoic acid, also known as isovaleric acid, is a branched-chain alkyl carboxylic acid with the formula (CH3)2CHCH2COOH. [] It is a colorless liquid with a pungent, cheesy odor. []
Source:
Plants: It is a constituent of essential oils in plants like valerian (Valeriana officinalis). []
Food Products: It is found in cheese, particularly Gouda cheese, where it contributes to its characteristic aroma. []
Microorganisms: Certain bacteria, such as Lactobacillus plantarum and Clostridium butyricum, produce 4-methylpentanoic acid as a metabolite. [, ]
Classification:
4-Methylpentanoic acid is classified as a short-chain fatty acid (SCFA). []
Role in Scientific Research:
Food Science: Its role in the aroma development of cheese and other fermented foods is investigated. [, ]
Microbiology: Its production by various bacteria is studied to understand microbial metabolism and its potential applications. [, , ]
Chemical Biology: It is used as a building block in the synthesis of complex molecules and biomolecules like cyclic peptides and antibody-drug conjugates (ADCs). [, ]
Analytical Chemistry: It is employed as a standard in gas chromatography analysis for identifying and quantifying other metabolites. []
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with various applications. []
Synthesis Analysis
Oxidation of Isoamyl Alcohol: Isoamyl alcohol can be oxidized to 4-methylpentanoic acid using oxidizing agents like potassium permanganate or chromic acid. []
Hydrolysis of Isovaleronitrile: Isovaleronitrile can be hydrolyzed to 4-Methylpentanoic acid using acid or base catalysis. []
Grignard Reaction: A Grignard reagent prepared from isobutyl bromide can react with carbon dioxide, followed by hydrolysis, to yield 4-methylpentanoic acid. []
Microbial Fermentation: Certain bacteria, such as Clostridium butyricum, can convert l-leucine to 4-methylpentanoic acid through a stereospecific bioconversion process. []
Molecular Structure Analysis
Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters. [, , ]
Amide Formation: It reacts with amines to form amides, which are important in the synthesis of peptides and other biomolecules. [, , , ]
Decarboxylation: Under specific conditions, it can undergo decarboxylation to form isobutane. []
Chemical Reactions Analysis
Building Block for Complex Molecules: It serves as a starting material for the synthesis of more complex molecules with potential biological activities, such as antibody-drug conjugates and cyclic peptides with antitumor activity. [, , ]
Analytical Chemistry:
Standard for Gas Chromatography: It is employed as a standard in Gas Chromatography analysis to identify and quantify other volatile metabolites in complex mixtures, particularly in microbial cultures. []
Materials Science:
Synthesis of Metal-Organic Frameworks: It can be used as a linker molecule in the synthesis of Metal-Organic Frameworks, which are porous materials with applications in gas storage, separation, and catalysis. []
Mechanism of Action
Angiogenesis Inhibition: It inhibits angiogenesis by decreasing endothelial nitric oxide synthase (eNOS) expression, preceded by histone deacetylase (HDAC) inhibition. []
Antimicrobial Activity: It contributes to the antifungal activity of lactic acid bacteria, likely through synergistic effects with other metabolites like 3-phenyllactic acid. []
Pre-adipocyte Differentiation: Mintaimycin A1, a complex molecule containing 4-methylpentanoic acid as a component, induces pre-adipocyte differentiation in 3T3-L1 fibroblast cells. []
Physical and Chemical Properties Analysis
Pungent, cheesy odor []
Boiling Point: 176-177°C []
Melting Point: -51°C []
Density: 0.93 g/mL []
Applications
Food Science:
Flavor and Aroma Enhancement: It contributes to the characteristic aroma of various food products, particularly cheese, due to its formation during fermentation. [, , ]
Microbiology:
Microbial Metabolite: It is produced by several bacterial species, including Clostridium butyricum and Lactobacillus plantarum, offering insights into their metabolic pathways. [, ]
Microbial Ecology: Its presence and concentration in different environments can be used to assess microbial community structure and activity, as in wastewater treatment plants. []
Prebiotic Potential: Preliminary research suggests it might have prebiotic properties, promoting the growth of beneficial bacteria in the gut, influencing intestinal homeostasis and barrier function. []
Related Compounds
2-Oxo-4-methylpentanoic acid
Relevance: 2-Oxo-4-methylpentanoic acid is directly related to 4-methylpentanoic acid as its α-keto acid. It is an important precursor in the enzymatic synthesis of L-leucine, involving the reductive amination of 2-oxo-4-methylpentanoic acid using L-leucine dehydrogenase and formate dehydrogenase for NADH regeneration []. This reaction highlights the close metabolic link between these two compounds.
(R)-3-Hydroxy-4-methylpentanoic acid
Relevance: This compound is structurally related to 4-methylpentanoic acid, differing by the presence of a hydroxyl group at the 3-position. The stereoselective synthesis of (R)-3-hydroxy-4-methylpentanoic acid has been achieved through the aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (Hytra) []. This method emphasizes the importance of stereochemical control in synthesizing this 4-methylpentanoic acid derivative.
L-Leucine
Relevance: L-leucine is a significant precursor to 4-methylpentanoic acid. Studies have shown that Clostridium butyricum can convert L-leucine into 4-methylpentanoic acid via deamination and oxidative decarboxylation []. Additionally, the characteristic aroma compound of buckwheat honey, 3-methylbutanoic acid, is formed from L-leucine via the Ehrlich pathway, involving the decarboxylation of 2-keto-4-methylpentanoic acid to 4-methylpentanoic acid. []
Relevance: This compound contains the 4-methylpentanoic acid moiety as part of its larger structure. Its potent antibacterial activity against Gram-positive bacteria, including foodborne pathogen Staphylococcus aureus [], highlights the potential of 4-methylpentanoic acid derivatives in medicinal chemistry.
2-Hydroxy-4-methylpentanoic acid
Relevance: This compound is a structural analog of 4-methylpentanoic acid, with a hydroxyl group at the 2-position. It is formed from the bioconversion of L-leucine by Clostridium butyricum []. The bioconversion is stereospecific, only producing the D-isomer of 2-hydroxy-4-methylpentanoic acid [], illustrating the stereoselective nature of this bacterial transformation. This compound has also been identified as a potential microbial metabolite involved in interkingdom host-microbiome cross-talk and maintenance of intestinal homeostasis via proton-sensing GPRs [].
(2R)-2,4-Dihydroxy-4-methylpentanoic Acid
Compound Description: (2R)-2,4-Dihydroxy-4-methylpentanoic acid (Dhmp) is a constituent of the cyclic depsipeptide, hydroxydestruxin B. This compound is structurally similar to (2R)-2-hydroxy-4-methylpentanoic acid (Hmp), which is found in the host-selective phytotoxin, destruxin B [].
Relevance: This compound is structurally related to 4-methylpentanoic acid. It is a dihydroxy derivative of 4-methylpentanoic acid, bearing hydroxyl groups at both the 2- and 4-positions. The radiolabeled synthesis of hydroxydestruxin B, incorporating (2R)-2,4-dihydroxy-4-methylpentanoic acid, provides a tool for studying the mechanism of action of this class of phytotoxins [].
Relevance: This compound is the enantiomer of (2R)-2-hydroxy-4-methylpentanoic acid and is relevant to the synthesis of sequential macromolecular polypeptolides of L-leucine and L-2-hydroxy-4-methylpentanoic acid []. These polypeptolides have potential applications in materials science and drug delivery.
4-Mercapto-4-methylpentanoic Acid
Relevance: This compound is a thiol derivative of 4-methylpentanoic acid, with the thiol group (-SH) located at the 4-position. The efficient synthesis of 4-mercapto-4-methylpentanoic acid using an intermolecular radical transfer reaction [] demonstrates its significance in the pharmaceutical industry.
Ethyl 2-Hydroxy-4-methylpentanoate
Relevance: This ethyl ester is derived from 2-hydroxy-4-methylpentanoic acid, a compound structurally similar to 4-methylpentanoic acid. The concentration of ethyl (2S)-2-hydroxy-4-methylpentanoate increases over time in red wines, whereas the (2R) enantiomer decreases, suggesting differences in their esterification rates during aging []. This finding highlights the role of stereochemistry in the flavor profile of wines.
2-[(2-Aminoacetyl)amino]-4-methylpentanoic acid
Relevance: This compound contains 4-methylpentanoic acid within its structure and has been investigated for its volumetric and conductometric behavior in aqueous sodium hexanoate solutions []. These studies provide insights into the thermodynamic properties of this dipeptide, which is relevant to understanding protein folding and stability.
α-D-glucopyranosyl-2-amino-4-methylpentanoic acid
Relevance: This compound is a glycoconjugate that incorporates 2-amino-4-methylpentanoic acid, a compound directly related to 4-methylpentanoic acid, demonstrating the structural diversity of natural products containing this moiety [].
2-Formamido-4-methylpentanoic acid
Relevance: This compound is a direct derivative of 4-methylpentanoic acid, with a formamide group at the 2-position. Its synthesis and characterization provide insights into the chemical reactivity and properties of 4-methylpentanoic acid derivatives [].
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